4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide
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Overview
Description
4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzene ring substituted with a hydroxyl group, a methoxyphenyl group, and a sulfonamide group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide typically involves the following steps:
Benzene Sulfonation: The starting material, benzene, is sulfonated to produce benzene sulfonic acid.
Hydroxylation: The benzene sulfonic acid undergoes hydroxylation to introduce the hydroxyl group, forming 4-hydroxybenzene sulfonic acid.
Methylation: The hydroxyl group on the benzene ring is methylated to produce 4-methoxybenzene sulfonic acid.
Amination: The sulfonic acid group is then converted to a sulfonamide group by reacting with an amine, such as methylamine, to form the final product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can also enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The sulfonamide group can be reduced to an amine.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 4-hydroxybenzene-1-sulfonic acid.
Reduction: Formation of 4-hydroxy-N-[(4-methoxyphenyl)methyl]aniline.
Substitution: Formation of derivatives with different functional groups.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or inhibitor in biological studies.
Medicine: It has potential therapeutic applications, such as in the development of new drugs.
Industry: It can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which 4-hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The sulfonamide group, in particular, can bind to enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Apocynin: Another sulfonamide derivative with anti-inflammatory properties.
Indole Derivatives: Compounds containing the indole nucleus, which exhibit various biological activities.
Uniqueness: 4-Hydroxy-N-[(4-methoxyphenyl)methyl]benzene-1-sulfonamide is unique due to its specific structural features, which confer distinct chemical and biological properties compared to other similar compounds.
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Properties
IUPAC Name |
4-hydroxy-N-[(4-methoxyphenyl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NO4S/c1-19-13-6-2-11(3-7-13)10-15-20(17,18)14-8-4-12(16)5-9-14/h2-9,15-16H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMJVWXYIQUAABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNS(=O)(=O)C2=CC=C(C=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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